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For Researchers, Scientists, and Drug Development Professionals

Introduction to Calcium Crimson

Calcium Crimson is a red fluorescent, single-wavelength calcium indicator designed for the
detection of intracellular calcium dynamics. Its long excitation and emission wavelengths make
it particularly well-suited for studies in cells and tissues with high intrinsic autofluorescence, a
common challenge in biological imaging. By minimizing interference from background signals,
Calcium Crimson enables clearer visualization of calcium waves, which are crucial signaling
events in a multitude of physiological and pathological processes.

Upon binding to Ca?*, Calcium Crimson exhibits a significant increase in fluorescence
intensity with minimal wavelength shift. This property simplifies experimental setup and data
analysis compared to ratiometric indicators. It is available as a cell-permeant acetoxymethyl
(AM) ester, allowing for straightforward loading into a wide variety of cell types.

Key Advantages of Calcium Crimson

o Reduced Autofluorescence Interference: The long excitation wavelength (~589 nm) and
emission wavelength (~609 nm) of Calcium Crimson effectively avoid the spectral regions
where cellular autofluorescence is most prominent (typically in the blue and green regions),
leading to an improved signal-to-noise ratio.[1]
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« Suitability for Multiplexing: Its red-shifted spectrum allows for multiplexing with green

fluorescent probes, such as GFP-tagged proteins or other calcium indicators, enabling the

simultaneous study of multiple cellular events.

» Single-Wavelength Imaging: Simplifies image acquisition and analysis as only a single

fluorescence channel is required.

Quantitative Data Summary

For researchers to make informed decisions about the suitability of Calcium Crimson for their

specific applications, a comparison with other commonly used red fluorescent calcium

indicators is essential. The following table summarizes key quantitative data for Calcium

Crimson and comparable dyes.
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Experimental Protocols
I. Cell Loading with Calcium Crimson AM

This protocol provides a general guideline for loading cells with Calcium Crimson AM. Optimal
conditions may vary depending on the cell type and experimental setup.

Materials:

Calcium Crimson, AM ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic® F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Adherent cells cultured on coverslips or in imaging dishes

Protocol:

o Prepare Stock Solutions:
o Prepare a 1-5 mM stock solution of Calcium Crimson AM in anhydrous DMSO.
o Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO.

e Prepare Loading Solution:

o For a final loading concentration of 2-5 uM Calcium Crimson AM, dilute the stock solution
in a physiological buffer (e.g., HBSS).

o To aid in the dispersion of the AM ester in the aqueous loading buffer, add an equal
volume of the 20% Pluronic® F-127 stock solution to the Calcium Crimson AM stock
solution before diluting it in the buffer. The final concentration of Pluronic® F-127 should
be around 0.02-0.04%.

o Vortex the solution thoroughly to ensure it is well-mixed.
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e Cell Loading:

Remove the cell culture medium from the cells.

o

[¢]

Wash the cells once with the physiological buffer.

[¢]

Add the loading solution to the cells, ensuring the entire surface is covered.

[e]

Incubate the cells for 30-60 minutes at 37°C in a CO:2 incubator. The optimal loading time
should be determined empirically for each cell type.

e Wash and De-esterification:
o After incubation, remove the loading solution.

o Wash the cells two to three times with the physiological buffer to remove any extracellular
dye.

o Incubate the cells in fresh physiological buffer for a further 30 minutes at 37°C to allow for
complete de-esterification of the AM ester by intracellular esterases.

Il. Imaging Calcium Waves

Instrumentation:

e Aninverted fluorescence microscope equipped with a sensitive camera (e.g., SCMOS or
EMCCD).

o Alight source capable of exciting Calcium Crimson (e.g., a 561 nm laser or a broad-
spectrum lamp with an appropriate excitation filter).

e An emission filter suitable for Calcium Crimson's emission spectrum (e.g., a 610/75 nm
bandpass filter).

o A heated stage and perfusion system to maintain cell health and allow for the application of
stimuli.

Imaging Protocol:
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e Mount the Sample: Place the coverslip or imaging dish with the loaded cells onto the
microscope stage.

» Locate Cells: Using brightfield or DIC microscopy, locate the cells of interest.
e Set Imaging Parameters:
o Switch to fluorescence imaging.

o Use the lowest possible excitation light intensity to minimize phototoxicity and
photobleaching.

o Adjust the camera exposure time and gain to achieve a good signal-to-noise ratio without
saturating the detector.

o Acquire Baseline: Record a baseline fluorescence image series for a short period (e.g., 1-2
minutes) to ensure the cells are in a resting state.

» Induce Calcium Waves: Introduce a stimulus (e.g., agonist, mechanical stimulation) to induce
calcium waves.

e Record Calcium Dynamics: Acquire a time-lapse series of fluorescence images to capture
the initiation and propagation of the calcium waves. The acquisition frame rate will depend
on the speed of the calcium waves in your system.

o Data Storage: Save the image series for subsequent analysis.

lll. Data Analysis

o Region of Interest (ROI) Selection:
o Open the image series in an image analysis software (e.g., ImageJ/Fiji, MATLAB).

o Define ROIs around individual cells or subcellular regions where you want to measure
calcium changes.

e Fluorescence Intensity Measurement:
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o For each ROI, measure the mean fluorescence intensity for each frame in the time series.

e Background Subtraction:
o Define an ROI in a background area of the image where there are no cells.

o Measure the mean background intensity for each frame and subtract it from the cellular
ROI intensities.

o Data Normalization:

o To account for variations in dye loading and cell thickness, normalize the fluorescence
data. Acommon method is to express the change in fluorescence as AF/Fo, where:

» F is the fluorescence intensity at a given time point.

» Fois the baseline fluorescence intensity, typically calculated as the average intensity
over a period before the stimulus.

e Visualization and Quantification:
o Plot the normalized fluorescence intensity (AF/Fo) over time for each ROI.

o From these plots, you can quantify various parameters of the calcium waves, such as
amplitude, frequency, duration, and propagation speed.

IV. Cytotoxicity Assay

It is important to ensure that the loading and imaging conditions are not cytotoxic to the cells. A
simple lactate dehydrogenase (LDH) cytotoxicity assay can be performed.

Protocol:
o Plate cells in a 96-well plate.

e Load a subset of wells with Calcium Crimson AM using the same protocol as for imaging.
Include control wells with unloaded cells.

» After the loading and de-esterification steps, collect the supernatant from all wells.
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o Perform an LDH assay on the supernatant according to the manufacturer's instructions.

e Anincrease in LDH release in the dye-loaded wells compared to the control wells would
indicate cytotoxicity.

Visualizations
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Caption: A typical signaling pathway leading to intracellular calcium waves.
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Caption: Experimental workflow for studying calcium waves with Calcium Crimson.
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Caption: Logical workflow for the analysis of calcium wave imaging data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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